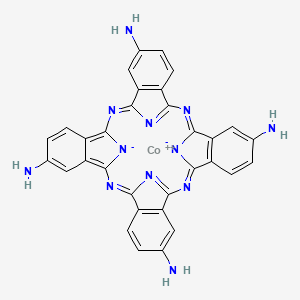

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine is an organometallic compound with the chemical formula C₃₂H₂₀CoN₁₂. It is a derivative of phthalocyanine, a macrocyclic compound that is structurally similar to porphyrins. This compound is known for its vibrant green color and is used in various applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine can be synthesized through a multi-step process involving the reaction of cobalt salts with phthalocyanine precursors. One common method involves the cyclotetramerization of 4,5-diaminophthalonitrile in the presence of cobalt(II) chloride under reflux conditions. The reaction is typically carried out in a high-boiling solvent such as quinoline or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cobalt(III) derivatives.

Reduction: It can be reduced to cobalt(I) species under specific conditions.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phthalocyanine derivatives, cobalt(III) complexes, and reduced cobalt species .

Scientific Research Applications

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and electrochemical reactions.

Biology: The compound is studied for its potential use in biosensors and as a biomimetic catalyst.

Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.

Industry: It is used in the production of dyes, pigments, and as a component in electronic devices

Mechanism of Action

The mechanism by which Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The cobalt center can undergo redox changes, allowing it to participate in catalytic cycles. The amino groups enhance its solubility and reactivity, making it a versatile compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Cobalt(II) phthalocyanine: Lacks the amino groups, making it less reactive in certain substitution reactions.

Copper(II) 2,9,16,23-tetraamino-phthalocyanine: Similar structure but with copper as the central metal, leading to different redox properties.

Iron(II) 2,9,16,23-tetraamino-phthalocyanine: Iron as the central metal, used in different catalytic applications.

Uniqueness

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine is unique due to its combination of cobalt’s redox properties and the presence of amino groups, which enhance its reactivity and solubility. This makes it particularly useful in applications requiring high catalytic activity and stability .

Biological Activity

Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine (Co(II)TAPc) is a metallophthalocyanine complex that has garnered significant attention in the fields of catalysis and biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, characterization, and relevant case studies.

- Molecular Formula : C₃₁H₃₁N₈Co

- Molecular Weight : 631.53 g/mol

- Appearance : Green solid

- Stability : Stable at room temperature

Co(II)TAPc features a phthalocyanine core with four amino groups that enhance its solubility and reactivity. The presence of cobalt as a central metal ion imparts unique catalytic properties to the compound.

Antimicrobial Properties

Research indicates that Co(II)TAPc exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial therapies. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Co(II)TAPc has shown promising results in anticancer studies. In vitro experiments revealed that it induces apoptosis in cancer cell lines through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) upon light activation further enhances its potential as a photodynamic therapy agent.

Case Study: Photodynamic Therapy

In a notable study, Co(II)TAPc was tested for its efficacy in photodynamic therapy against human cancer cells. Upon irradiation with specific wavelengths of light, the compound produced singlet oxygen, leading to significant reductions in cell viability. The results indicated a dose-dependent response, highlighting the potential for targeted cancer treatments.

Enzymatic Activity

Co(II)TAPc has been investigated for its role as a catalyst in biochemical reactions. Its ability to mimic enzyme activity makes it suitable for applications in biocatalysis. For instance, studies have shown that Co(II)TAPc can catalyze the oxidation of various substrates, contributing to advancements in synthetic organic chemistry.

Comparative Biological Activity Table

| Biological Activity | Co(II)TAPc | Reference |

|---|---|---|

| Antimicrobial | Yes | |

| Anticancer | Yes | |

| Enzymatic Catalysis | Yes | |

| Photodynamic Therapy | Yes |

Synthesis and Characterization

The synthesis of Co(II)TAPc typically involves the reaction of phthalic anhydride with cobalt salts in the presence of amines. Characterization techniques such as UV-Vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed to confirm the structure and purity of the compound.

Properties

Molecular Formula |

C32H20CoN12 |

|---|---|

Molecular Weight |

631.5 g/mol |

IUPAC Name |

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |

InChI |

InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |

InChI Key |

LEZDMLSONPDWAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |

Related CAS |

123385-16-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.